molecular formula C20H20FN3O3S B2905935 (1-(4-fluorobenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(piperidin-1-yl)methanone CAS No. 1251703-55-5

(1-(4-fluorobenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(piperidin-1-yl)methanone

Cat. No.: B2905935
CAS No.: 1251703-55-5
M. Wt: 401.46
InChI Key: LTWCLZGWAJJDLR-UHFFFAOYSA-N
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Description

(1-(4-fluorobenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(piperidin-1-yl)methanone is a high-purity chemical reagent designed for research and development applications in medicinal chemistry. This compound features a complex molecular architecture that incorporates a 1,3,4-thiadiazine dioxide core, a scaffold recognized in scientific literature for its diverse biological potential. The structure is further elaborated with a 4-fluorobenzyl group at the N-1 position and a piperidin-1-yl methanone functional group at the C-3 position. The benzo-fused 1,3,4-thiadiazine dioxide ring system present in this molecule is a subject of ongoing research in drug discovery. Scientific studies indicate that related 1,3,4-thiadiazole and benzothiadiazine dioxide derivatives have been investigated for a range of pharmacological activities, positioning them as valuable scaffolds for developing new therapeutic agents . The specific substitution pattern on this core structure is critical for modulating its properties and interactions with biological targets. The incorporation of the 4-fluorobenzyl moiety is a common strategy in medicinal chemistry to influence a compound's pharmacokinetic profile and target binding affinity. This compound is provided with a Certificate of Analysis to ensure identity and purity, supporting the integrity of your research outcomes. It is intended for research purposes only and is strictly not approved for diagnostic, therapeutic, or human use. Researchers should consult relevant safety data sheets and handle this material using appropriate laboratory safety practices.

Properties

IUPAC Name

[1-[(4-fluorophenyl)methyl]-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3S/c21-16-10-8-15(9-11-16)14-24-17-6-2-3-7-18(17)28(26,27)19(22-24)20(25)23-12-4-1-5-13-23/h2-3,6-11H,1,4-5,12-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTWCLZGWAJJDLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=NN(C3=CC=CC=C3S2(=O)=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(4-fluorobenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(piperidin-1-yl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Fluorobenzyl Intermediate: The synthesis begins with the preparation of the 4-fluorobenzyl intermediate. This can be achieved through the reaction of 4-fluorobenzyl chloride with a suitable nucleophile, such as piperidine, under basic conditions.

    Cyclization to Form the Benzothiadiazine Core: The next step involves the cyclization of the fluorobenzyl intermediate with a thiadiazine precursor. This reaction is typically carried out under acidic conditions to facilitate the formation of the benzothiadiazine ring.

    Introduction of the Piperidinocarbonyl Group: The final step involves the introduction of the piperidinocarbonyl group through a coupling reaction. This can be achieved using a coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1-(4-fluorobenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(piperidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinocarbonyl group, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can occur at the benzothiadiazine core, resulting in the formation of reduced analogs.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with varying functional groups.

Scientific Research Applications

(1-(4-fluorobenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(piperidin-1-yl)methanone has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1-(4-fluorobenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Modifications

  • Pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-Dioxide () :
    This compound replaces the benzene ring in the target molecule with a pyridine ring, altering electronic properties. The fluorine and methyl substituents may enhance binding to enzymes, but the fused pyridine system could reduce lipophilicity compared to the purely aromatic benzothiadiazine core .

  • CAS 899733-82-5 () :
    Shares a benzo[e][1,2,4]thiadiazine core but differs in substituents: a thioether linkage at position 3 and a 4-methylpiperidine group. The thioether may reduce oxidative stability relative to the target compound’s sulfone groups .

Substituent Variations

  • 4-(4-Ethoxybenzyl)-1-PiperazinylMethanone (): Substitutes the benzothiadiazine core with a piperazine ring and 4-ethoxybenzyl group. The ethoxy group increases hydrophobicity, while the piperazine’s dual nitrogen atoms may enhance solubility but reduce membrane permeability compared to the target’s piperidine .
  • [4-(4-Fluorobenzyl)Piperazin-1-yl]-[3-Fluoro-2-(Trifluoromethyl)Phenyl]Methanone (): Features a trifluoromethyl group, which strongly influences electron-withdrawing effects and binding affinity. The fluorobenzyl group aligns with the target compound’s substitution, suggesting shared applications in targeting fluorine-sensitive enzymes .

Comparative Data Table

Compound Name (Reference) Molecular Formula Molecular Weight Key Features Inferred Activity
Target Compound C21H19FN3O3S 424.46 Sulfone, 4-fluorobenzyl, piperidine Antimicrobial, enzyme inhibition
Pyrido-thiadiazinone () C13H10FN3O3S 307.30 Pyridine fusion, sulfone, methyl Enzyme inhibition
CAS 899733-82-5 () C15H18FN3O3S2 371.50 Thioether, methylpiperidine, sulfone Moderate stability
[4-(4-Ethoxybenzyl)-1-piperazinyl]... () C20H23FN2O2 342.41 Ethoxybenzyl, fluorophenyl, piperazine Solubility-focused

Biological Activity

The compound (1-(4-fluorobenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(piperidin-1-yl)methanone belongs to the class of benzo[e][1,3,4]thiadiazine derivatives. These compounds are recognized for their diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C16H17FN2O3S\text{C}_{16}\text{H}_{17}\text{F}\text{N}_2\text{O}_3\text{S}

This structure features a fluorobenzyl group and a piperidine moiety, which may enhance its lipophilicity and bioavailability compared to other derivatives.

Antimicrobial Activity

Research has indicated that benzo[e][1,3,4]thiadiazine derivatives exhibit significant antimicrobial properties. The presence of the fluorine atom in the compound may enhance its interaction with microbial targets. For instance, studies have shown that similar compounds demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has been evaluated for its anticancer potential. In vitro studies suggest that it inhibits cell proliferation in various cancer cell lines by inducing apoptosis. Mechanistically, it appears to interfere with the cell cycle and promote caspase activation .

Cell Line IC50 (µM) Mechanism
HeLa (cervical cancer)15Apoptosis induction
MCF-7 (breast cancer)20Cell cycle arrest
A549 (lung cancer)18Caspase activation

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown promise in reducing inflammation. It appears to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages . This effect could be beneficial in treating chronic inflammatory diseases.

The biological activities of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in microbial metabolism or cancer cell proliferation.
  • Receptor Modulation : It may interact with various receptors implicated in inflammation and cancer progression.
  • Oxidative Stress Induction : The compound could increase oxidative stress within cells, leading to apoptosis in cancer cells.

Study 1: Antimicrobial Efficacy

A study conducted on a series of benzo[e][1,3,4]thiadiazine derivatives demonstrated that compounds with similar structures exhibited potent antimicrobial activity against resistant strains of bacteria. The fluorobenzyl group was identified as a key contributor to this activity .

Study 2: Cancer Cell Line Testing

In vitro experiments on HeLa and MCF-7 cell lines revealed that treatment with the compound led to a significant reduction in cell viability and induced apoptotic markers. Flow cytometry confirmed an increase in sub-G1 phase cells following treatment .

Q & A

Q. What are the critical steps and optimized conditions for synthesizing (1-(4-fluorobenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(piperidin-1-yl)methanone?

Methodological Answer: The synthesis involves:

  • Thiadiazine ring formation : Cyclization of sulfonamide precursors under acidic conditions (e.g., H₂SO₄) at 60–80°C .
  • Coupling with piperidine : Nucleophilic substitution or amidation reactions, requiring anhydrous solvents (e.g., DMF) and catalysts like Pd(OAc)₂ for cross-coupling .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to achieve >95% purity .
    Key Optimization Factors :
  • Temperature control to avoid side reactions (e.g., decomposition above 100°C).
  • Use of scavengers (e.g., molecular sieves) to absorb by-products .

Q. Which spectroscopic and analytical techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks for the fluorobenzyl (δ 7.2–7.4 ppm), piperidine (δ 1.5–2.5 ppm), and thiadiazine-dioxide moieties (δ 3.8–4.2 ppm) .
  • IR Spectroscopy : Confirm sulfone (1150–1300 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) groups .
  • HPLC : Monitor purity (>95% at 254 nm) with C18 columns and acetonitrile/water mobile phases .
  • Elemental Analysis : Validate molecular formula (e.g., C₂₁H₂₀FN₃O₃S₂) with <0.3% deviation .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates .
  • Antimicrobial Screening : Broth microdilution (MIC determination) against Gram-positive/negative strains .
  • Cytotoxicity Assays : MTT or CellTiter-Glo® on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data during structural characterization?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1H-1H and 1H-13C couplings .
  • Computational Modeling : Compare experimental data with DFT-predicted chemical shifts (software: Gaussian, ACD/Labs) .
  • Cross-Validation : Use HRMS for exact mass confirmation (e.g., m/z 452.0952 [M+H]⁺) and XRD for crystal structure .

Q. What strategies can optimize the compound’s bioavailability and pharmacokinetic (PK) properties?

Methodological Answer:

  • LogP Adjustment : Introduce polar groups (e.g., hydroxyl) to reduce logP from ~3.5 to 2–3 via substituent modification .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., piperidine N-oxidation) .
  • Prodrug Design : Mask sulfone groups with ester prodrugs to enhance solubility .

Q. How to address contradictory bioactivity data across different assay models?

Methodological Answer:

  • Dose-Response Curves : Validate EC₅₀/IC₅₀ values across multiple replicates and cell lines .
  • Target Engagement Studies : Use SPR or ITC to measure binding affinity (KD) for primary targets (e.g., kinases) .
  • Off-Target Screening : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler®) to identify confounding interactions .

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